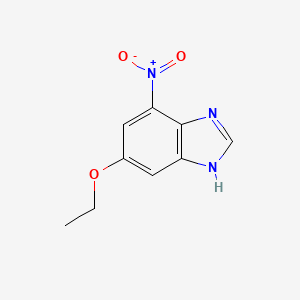

6-Nitrocinnoline

Vue d'ensemble

Description

6-Nitrocinnoline is a chemical compound that is used for research and development . It is also used in the manufacture of chemical compounds .

Synthesis Analysis

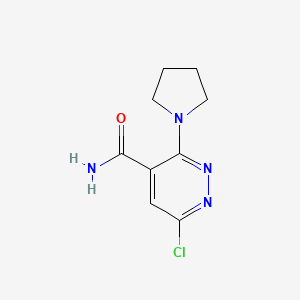

Several routes for the large scale preparation of 4,6-diaminocinnoline have been explored. The most satisfactory preparation involves conversion of diethyl mesoxalate phenylhydrazone, via the corresponding acid, into the acid chloride which is cyclised by reaction with titanium tetrachloride to give 4-hydroxycinnoline . Successive decarboxylation and nitration affords a mixture of nitro-compounds from which 4-hydroxy-6-nitrocinnoline is readily obtained .

Molecular Structure Analysis

The molecular formula of 6-Nitrocinnoline is C9H9ClN4O2 . The molecular weight is 240.651 .

Chemical Reactions Analysis

The chemical reactions of 6-Nitrocinnoline involve successive decarboxylation and nitration which affords a mixture of nitro-compounds . This is converted by thionyl chloride–phosphorus pentachloride into the 4-chloro-compound, and thence by reaction with ammonia in phenol into 4-amino-6-nitrocinnoline .

Applications De Recherche Scientifique

1. Biological and Pharmacological Activities

6-Nitrocinnoline and its derivatives have been explored for various biological functions and pharmacological activities. Studies show the potential of these compounds in mediating biochemical processes and treating certain diseases. For instance, a fluorescent probe based on 6-hydroxyl-quinoline-2-benzothiazole derivatives, which includes a structure related to 6-Nitrocinnoline, was developed for detecting nitroxyl (HNO) in living cells. This is important for understanding the role of HNO in biological systems, particularly in cardiovascular diseases (Li et al., 2018).

2. Chemical Synthesis and Modifications

Research on 6-Nitrocinnoline includes its synthesis and chemical modifications. Studies have explored various routes for synthesizing derivatives of 6-Nitrocinnoline, such as 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. These processes involve steps like decarboxylation and nitration, highlighting the compound's versatility in chemical synthesis (Barber et al., 1967).

3. Applications in Dyeing and Fluorescent Agents

6-Nitrocinnoline derivatives have applications in the dyeing industry, specifically as fluorescent whiteners for polyester fibers. For example, derivatives like 6-acetamido-2-substituted quinoxalines, which bear structural similarity to 6-Nitrocinnoline, have been used effectively for this purpose (Rangnekar & Tagdiwala, 1986).

4. Antitumor and Antibacterial Properties

Studies have shown that compounds related to 4-nitrocinnoline, a derivative of 6-Nitrocinnoline, exhibit antitumor activity. This indicates the potential of 6-Nitrocinnoline derivatives in cancer research and therapy (Kamiya et al., 1977). Additionally, novel quinoxaline-alkynyl derivatives, structurally related to 6-Nitrocinnoline, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, suggesting potential antibacterial applications (Raphoko et al., 2021).

5.

5. Toxicity and Carcinogenic Studies

Research on the toxicity and carcinogenic potential of compounds structurally related to 6-Nitrocinnoline, such as 6-nitrochrysene, has been conducted. These studies are crucial for understanding the safety and potential health risks of these compounds. For instance, the induction of mammary cancer by 6-nitrochrysene in rats was studied, providing insights into the carcinogenic properties of such nitropolynuclear aromatic hydrocarbons (El-Bayoumy et al., 1993).

Safety and Hazards

Propriétés

IUPAC Name |

6-nitrocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-1-2-8-6(5-7)3-4-9-10-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMGBJQTALKTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

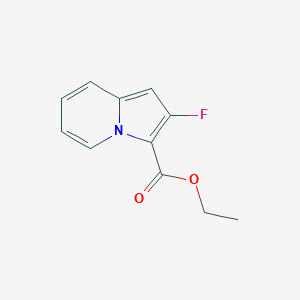

Molecular Formula |

C8H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717872 | |

| Record name | 6-Nitrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitrocinnoline | |

CAS RN |

64774-08-9 | |

| Record name | 6-Nitrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole](/img/structure/B3355962.png)

![2'H-Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidin]-2'-one](/img/structure/B3355999.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3356005.png)

![N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide](/img/structure/B3356010.png)